Phenoxyethanol-d4: A Comprehensive Technical Guide for Researchers
Phenoxyethanol-d4: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of Phenoxyethanol-d4, a deuterated analog of the widely used preservative, Phenoxyethanol. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing Phenoxyethanol-d4 in their work, particularly as an internal standard in analytical methodologies.
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Phenoxyethanol | Phenoxyethanol-d4 |
| Molecular Formula | C₈H₁₀O₂[1] | C₈H₆D₄O₂[2] |
| Molecular Weight | 138.16 g/mol [1] | 142.19 g/mol [2] |
| CAS Number | 122-99-6[1] | Not explicitly available, often listed under the non-deuterated CAS number. |
| Synonyms | 2-Phenoxyethanol, Ethylene glycol monophenyl ether, Phenyl cellosolve[1] | 2-Phenoxyethanol-1,1,2,2-d4, 2-Phenoxyethyl-d4 alcohol |
Table 2: Physical Properties
| Property | Phenoxyethanol | Phenoxyethanol-d4 |
| Appearance | Colorless, oily liquid[1] | Clear, colorless liquid (predicted) |
| Odor | Faintly aromatic, rose-like[1] | Faintly aromatic (predicted) |
| Boiling Point | ~245 °C[1] | Slightly higher than non-deuterated form (predicted) |
| Melting Point | ~14 °C[1] | Slightly higher than non-deuterated form (predicted) |
| Density | ~1.107 g/cm³ at 20 °C[1] | Slightly higher than non-deuterated form (predicted) |
| Solubility | Soluble in water, alcohol, and ether.[3] | Soluble in water, alcohol, and ether (predicted) |
| Isotopic Purity | Not Applicable | Typically ≥98% (supplier dependent) |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of Phenoxyethanol-d4. While specific spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from the data available for the non-deuterated form.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum of Phenoxyethanol-d4, the signals corresponding to the ethylene group protons would be absent due to deuterium substitution. The aromatic protons would remain, showing characteristic shifts. In a ²H (Deuterium) NMR spectrum, a signal corresponding to the deuterated ethylene group would be observed.
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Mass Spectrometry (MS): The mass spectrum of Phenoxyethanol-d4 will show a molecular ion peak (M+) at m/z 142, which is 4 mass units higher than that of the non-deuterated Phenoxyethanol (m/z 138). This mass difference is the basis for its use as an internal standard in isotope dilution mass spectrometry.
Experimental Protocols
Phenoxyethanol-d4 is primarily used as an internal standard in chromatographic methods for the quantification of Phenoxyethanol in various matrices, including cosmetics, pharmaceuticals, and biological samples. The following are detailed methodologies adapted from established analytical procedures for Phenoxyethanol.[4][5][6][7]
Quantification of Phenoxyethanol in Biological Matrices using LC-MS/MS
This method is suitable for the determination of Phenoxyethanol in samples such as plasma, urine, and tissue homogenates.[5][6]
3.1.1. Sample Preparation
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Spiking: To 100 µL of the biological matrix (e.g., plasma), add a known amount of Phenoxyethanol-d4 working solution (internal standard).
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Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.1.2. Chromatographic Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate Phenoxyethanol from matrix components.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5-10 µL.
3.1.3. Mass Spectrometric Conditions
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Phenoxyethanol: Monitor the transition of the parent ion to a specific product ion.
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Phenoxyethanol-d4: Monitor the transition of the deuterated parent ion to its corresponding product ion.
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Data Analysis: Quantify Phenoxyethanol by calculating the peak area ratio of the analyte to the internal standard.
Caption: Workflow for LC-MS/MS quantification of Phenoxyethanol.
Determination of Phenoxyethanol in Cosmetic Formulations by HPLC-UV
This method is suitable for the quality control of Phenoxyethanol in cosmetic products.[7]
3.2.1. Standard and Sample Preparation
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Standard Solution: Prepare a stock solution of Phenoxyethanol in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solution.
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Internal Standard Solution: Prepare a stock solution of Phenoxyethanol-d4 in the same solvent.
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Sample Preparation: Accurately weigh a portion of the cosmetic product and dissolve it in a known volume of the solvent. Spike the sample with a known amount of the Phenoxyethanol-d4 internal standard solution.
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Filtration: Filter the sample solution through a 0.45 µm filter before injection.
3.2.2. Chromatographic Conditions
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HPLC System: A standard HPLC system with a UV detector.
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Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 270 nm.
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Injection Volume: 20 µL.
3.2.3. Data Analysis
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Construct a calibration curve by plotting the peak area ratio of Phenoxyethanol to Phenoxyethanol-d4 against the concentration of the calibration standards.
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Determine the concentration of Phenoxyethanol in the sample from the calibration curve.
Caption: Workflow for HPLC-UV analysis of Phenoxyethanol.
Conclusion
Phenoxyethanol-d4 is an essential tool for the accurate and precise quantification of Phenoxyethanol in a variety of applications. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard that compensates for variations in sample preparation and analysis. The experimental protocols detailed in this guide provide robust methodologies for the utilization of Phenoxyethanol-d4 in both research and quality control settings. As with any analytical standard, it is crucial for researchers to verify the isotopic purity and chemical integrity of Phenoxyethanol-d4 upon receipt and throughout its use.
References
- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenoxyethanol-d4 | CymitQuimica [cymitquimica.com]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
